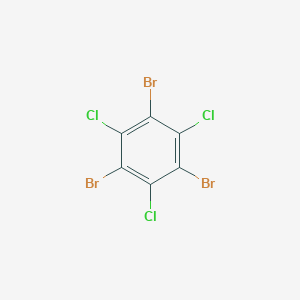

Hexabromocyclotriphosphazene

Vue d'ensemble

Description

Introduction Hexabromocyclotriphosphazene is a chemical compound extensively studied for various properties and applications. It serves as an intermediate in the synthesis of polyphosphazenes and demonstrates interesting physical and chemical characteristics.

Synthesis Analysis

- The synthesis of Hexabromocyclotriphosphazene has been achieved through several methods. For instance, Zhu Futian (2003) detailed the synthesis, isolation, and purification of Hexabromocyclotriphosphazene in the laboratory, discussing factors affecting the process condition (Zhu Futian, 2003).

- Harry R. Allcock et al. (1980) synthesized Hexa(p-lithiophenoxycyclotriphosphazene) as an intermediate for the attachment of various functional groups, demonstrating a model for preparing corresponding phosphazene high polymers (Allcock et al., 1980).

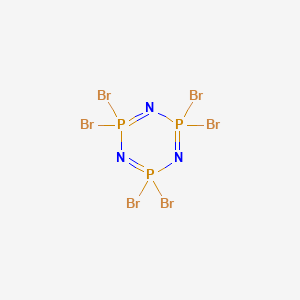

Molecular Structure Analysis

- The molecular structure of Hexabromocyclotriphosphazene has been studied through methods such as X-ray crystallography. For example, Serkan Yeşilot et al. (2014) investigated a hexakis(pyrenyloxy)cyclotriphosphazene variant, providing insights into its molecular structure and interactions (Yeşilot et al., 2014).

Chemical Reactions and Properties

- Various chemical reactions involving Hexabromocyclotriphosphazene have been reported. V. Chandrasekhar et al. (2006) discussed the formation of dinuclear and trinuclear complexes derived from hexakis(2-pyridyloxy)cyclotriphosphazene, highlighting unusual P-O bond cleavage in certain reactions (Chandrasekhar et al., 2006).

Physical Properties Analysis

- The physical properties of Hexabromocyclotriphosphazene, such as thermal and electrochemical properties, have been a subject of study. The research by Serkan Yeşilot et al. included an investigation of these aspects (Yeşilot et al., 2014).

Chemical Properties Analysis

- Hexabromocyclotriphosphazene's chemical properties, especially related to its reactivity and interaction with other compounds, have been explored in various studies. For example, the work of V. Chandrasekhar et al. and Harry R. Allcock et al. provides valuable insights into its reactivity and potential for forming complex structures (Chandrasekhar et al., 2006); (Allcock et al., 1980).

Applications De Recherche Scientifique

Synthesis Techniques:

- Xu Jian-zhong (2009) reported the preparation of hexabromocyclotriphosphazene using microwave irradiation, which has several advantages like uniform heating, rapid temperature rise, shortened reaction time, and increased yield by more than 50% (Xu Jian-zhong, 2009).

- Zhu Futian (2003) detailed the synthesis, isolation, and purification of hexabromocyclotriphosphazene in the laboratory, with a focus on factors affecting process conditions (Zhu Futian, 2003).

Applications in Dendrimers and Material Science:

- A. Caminade, A. Hameau, and J. Majoral (2016) explored the use of hexachlorocyclotriphosphazene in the rapid synthesis of highly dense dendrimers, which are useful in materials science for applications like catalysts, chemical sensors, and cell culture supports. These dendrimers have also been used for in vivo imaging and elucidating biological mechanisms (Caminade, Hameau, & Majoral, 2016).

Flame Retardancy and Dielectric Properties:

- Siti Nur Khalidah Usri, Z. Jamain, and M. Makmud (2021) reviewed the flame retardancy and dielectric properties of cyclotriphosphazene compounds, emphasizing the high potential of these compounds as flame retardants due to their low toxicity and less smoke production. They also highlighted the compound's promising dielectric properties for electrical applications (Usri, Jamain, & Makmud, 2021).

Antitumor and Antibacterial Activities:

- The antineoplastic activity of hexaziridinocyclotriphosphazene was investigated by C. Malfiore et al. (1983) in murine tumors, showing significant retardation of tumor growth and prolonged survival rates (Malfiore et al., 1983).

- Xiqi Su et al. (2020) provided an update on cyclotriphosphazene-based derivatives for antibacterial applications, exploring their use as potential antibacterial agents in various forms, including metal-binding complexes and organometallic compounds (Su et al., 2020).

Photophysical Properties:

- Serkan Yeşilot et al. (2014) synthesized a hexakis(pyrenyloxy)cyclotriphosphazene and investigated its excimer emission through intramolecular interactions. The study covered its thermal and electrochemical properties, as well as a theoretical investigation (Yeşilot et al., 2014).

Propriétés

IUPAC Name |

2,2,4,4,6,6-hexabromo-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Br6N3P3/c1-10(2)7-11(3,4)9-12(5,6)8-10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISNZAMPUNENFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N1=P(N=P(N=P1(Br)Br)(Br)Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br6N3P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40929660 | |

| Record name | Hexabromocyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexabromocyclotriphosphazene | |

CAS RN |

13701-85-4 | |

| Record name | 2,2,4,4,6,6-Hexabromo-2λ5,4λ5,6λ5-1,3,5,2,4,6-triazatriphosphorine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13701-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,4,4,6,6-Hexabromo-2,2,4,4,6,6-hexahydro-1,2,3,4,5,6-triazatriphosphorine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013701854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexabromocyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4,4,6,6-hexabromo-2,2,4,4,6,6-hexahydro-1,2,3,4,5,6-triazatriphosphorine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the common methods for synthesizing HBP and how do they compare?

A1: Two primary methods for synthesizing HBP are conventional heating and microwave irradiation [, ]. While both methods yield HBP, microwave irradiation offers several advantages []. These include:

Q2: How is the structure of HBP confirmed?

A2: HBP's structure is verified using a combination of spectroscopic techniques [, , ]:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[34-Butan-2-yl-8,22-dihydroxy-13-(3-hydroxybutan-2-yl)-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide](/img/structure/B77377.png)